molecular formula C13H20ClNO B13838962 4-Methylpentedrone Hydrochloride

4-Methylpentedrone Hydrochloride

Cat. No.: B13838962
M. Wt: 241.76 g/mol
InChI Key: WAZUVZLQZASDGC-UHFFFAOYSA-N
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Description

4-Methylpentedrone Hydrochloride, also known as 4-Methyl-α-methylamino-valerophenone hydrochloride, is a stimulant drug belonging to the cathinone class. It is a designer drug that has been sold online and is known for its psychoactive properties. This compound is a higher homolog of 4-methylmethcathinone (mephedrone) and 4-methylbuphedrone, and it can also be viewed as the methylamino analog of pyrovalerone .

Preparation Methods

The synthesis of 4-Methylpentedrone Hydrochloride involves several steps:

    Synthetic Routes and Reaction Conditions: The synthesis typically starts with the Friedel-Crafts acylation of toluene with pentanoyl chloride to form 4-methyl-2-pentanone. This intermediate is then subjected to reductive amination with methylamine to yield 4-Methylpentedrone.

    Industrial Production Methods:

Chemical Reactions Analysis

4-Methylpentedrone Hydrochloride undergoes various chemical reactions:

    Types of Reactions: The compound can undergo oxidation, reduction, and substitution reactions.

    Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions.

    Major Products: Oxidation of 4-Methylpentedrone can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Mechanism of Action

4-Methylpentedrone Hydrochloride acts as a norepinephrine-dopamine reuptake inhibitor, similar to other cathinones. This mechanism involves blocking the reuptake of norepinephrine and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in heightened stimulation and euphoria . The molecular targets include the norepinephrine and dopamine transporters, which are crucial for the compound’s psychoactive effects .

Comparison with Similar Compounds

4-Methylpentedrone Hydrochloride can be compared with other similar compounds:

Properties

Molecular Formula

C13H20ClNO

Molecular Weight

241.76 g/mol

IUPAC Name

2-(methylamino)-1-(4-methylphenyl)pentan-1-one;hydrochloride

InChI

InChI=1S/C13H19NO.ClH/c1-4-5-12(14-3)13(15)11-8-6-10(2)7-9-11;/h6-9,12,14H,4-5H2,1-3H3;1H

InChI Key

WAZUVZLQZASDGC-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)C1=CC=C(C=C1)C)NC.Cl

Origin of Product

United States

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